molecular formula C22H23ClN2O2 B11698887 N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide

N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide

Cat. No.: B11698887
M. Wt: 382.9 g/mol
InChI Key: SPGQINBGWLZSLN-HMMYKYKNSA-N
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Description

N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and benzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide: can be compared with other amides and piperidine derivatives.

    Unique Features: The presence of the chlorophenyl group and the specific arrangement of functional groups make this compound unique.

List of Similar Compounds

  • N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-acetamide
  • N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-propionamide

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23ClN2O2/c1-16-11-13-25(14-12-16)22(27)20(15-17-7-9-19(23)10-8-17)24-21(26)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,24,26)/b20-15+

InChI Key

SPGQINBGWLZSLN-HMMYKYKNSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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